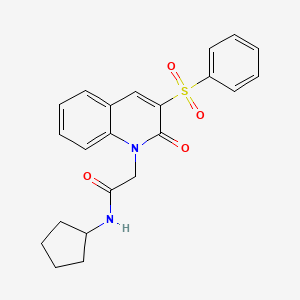
2-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
HIV-1 Integrase Inhibitors
Research on similar compounds to 2-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, specifically 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), has shown promising results in inhibiting human immunodeficiency virus type 1 integrase (HIV-1 IN). The study demonstrates that certain substitutions in the structure can result in potent inhibitors with a high barrier to resistance, making them significant in HIV treatment research (Billamboz et al., 2016).
Peripheral Benzodiazepine Receptors Visualization
Compounds structurally related to this compound have been investigated for their potential in visualizing peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET). These derivatives show high specific binding to PBR in various organs, highlighting their potential in medical imaging and diagnostic applications (Matarrese et al., 2001).
Sigma-2 Receptor Imaging in Solid Tumors
Fluorine-containing benzamide analogs, similar in structure to this compound, have been synthesized for imaging the sigma-2 receptor status in solid tumors using PET. These compounds demonstrate high tumor uptake and are considered promising for cancer diagnosis and monitoring (Tu et al., 2007).
Antimicrobial Properties
Studies on fluoroquinolone-based 4-thiazolidinones, which are structurally related to the compound , have shown significant antimicrobial activities. These compounds, synthesized from lead molecules like fluoroquinolone, display potential as antimicrobial agents, contributing to the development of new treatments for bacterial and fungal infections (Patel & Patel, 2010).
Antitumor Activity
Research involving compounds structurally similar to this compound, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has indicated their potential in inhibiting the proliferation of cancer cell lines. This highlights the significance of these compounds in cancer research and possible therapeutic applications (Hao et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of this compound are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
The compound acts as a serine protease inhibitor . It interacts with the active site of the enzyme, specifically the serine residue, and inhibits its catalytic activity . This inhibition prevents the enzyme from participating in peptide bond hydrolysis, a critical step in protein degradation .
Biochemical Pathways
The inhibition of serine proteases affects multiple biochemical pathways. For instance, it can disrupt the digestion process, as these enzymes are responsible for breaking down dietary proteins into amino acids. It can also affect the immune response, as serine proteases are involved in activating immune cells .
Pharmacokinetics
Similar sulfonyl fluoride compounds are known for their biocompatibility, including aqueous stability, and their rapid transmetalation with palladium (ii) complexes .
Result of Action
By inhibiting serine proteases, the compound can potentially alter various physiological processes. For example, it may affect digestion and immune response, as mentioned earlier. Additionally, it may influence blood coagulation and cell signaling, as serine proteases play a role in these processes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ability to inhibit serine proteases. Moreover, the presence of other compounds, such as competitive inhibitors, can also influence its efficacy .
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-21(23-17-9-5-6-10-17)15-24-19-13-7-4-8-16(19)14-20(22(24)26)29(27,28)18-11-2-1-3-12-18/h1-4,7-8,11-14,17H,5-6,9-10,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASMQJQIJRNTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C=C(C2=O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
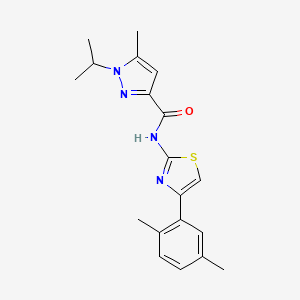
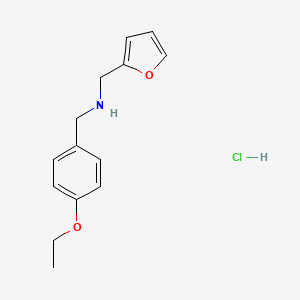
![Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2945654.png)
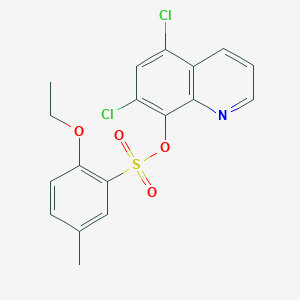
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2945658.png)
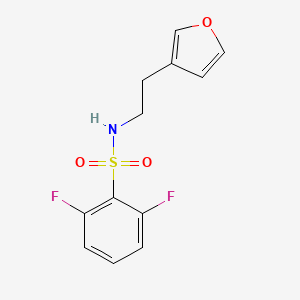
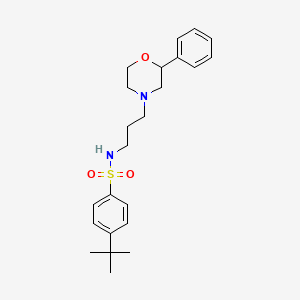
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2945661.png)

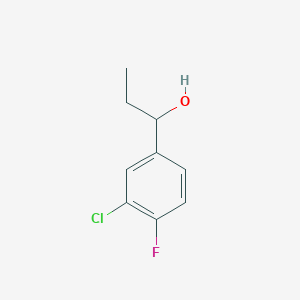
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2945665.png)
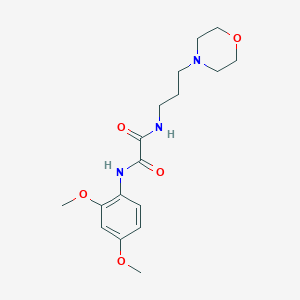

![1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2945671.png)
